molecular formula C19H21NO4 B2925537 (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate CAS No. 338757-90-7

(2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate

Cat. No.: B2925537
CAS No.: 338757-90-7
M. Wt: 327.38
InChI Key: UUWLYRZVWNYECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the oxazolidinone ring. One common approach is the reaction of 2-methyl-3-phenyl-oxazolidin-5-one with 4-methoxybenzoic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

  • Substitution: Halides (e.g., Cl-, Br-), Amines (e.g., NH3, RNH2)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkyl halides, amides

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: Potential therapeutic applications include its use as an antithrombotic agent or in drug discovery processes.

  • Industry: It can be employed in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate exerts its effects depends on its specific application. For instance, as an antithrombotic agent, it may inhibit enzymes involved in blood clot formation, such as thrombin or factor Xa. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-3-phenyl-oxazolidin-5-one

  • 4-Methoxybenzoic acid

  • Other oxazolidinone derivatives

Uniqueness: (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate stands out due to its specific structural features, which may confer unique biological or chemical properties compared to its analogs. These features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-18(14-6-4-3-5-7-14)12-17(24-20)13-23-19(21)15-8-10-16(22-2)11-9-15/h3-11,17-18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWLYRZVWNYECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.